3-O-乙酰基-1,2:5,6-二-O-异丙基-α-D-呋喃葡萄糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

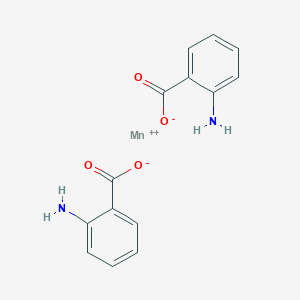

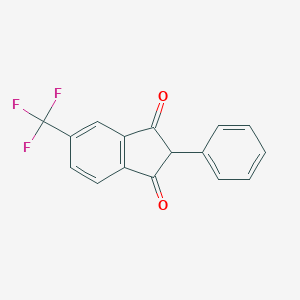

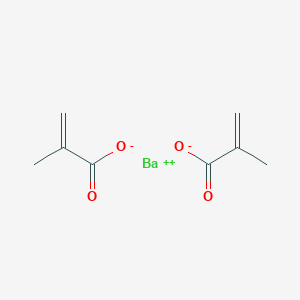

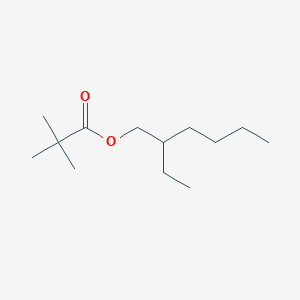

“3-O-Acetyl-1,2:5,6-DI-O-isopropylidene-alpha-D-glucofuranose” is a chemical compound with the molecular formula C14H22O7 . It is also known by other names such as “D-Glucose diacetonide” and "Diacetone-D-glucose" .

Molecular Structure Analysis

The molecular weight of “3-O-Acetyl-1,2:5,6-DI-O-isopropylidene-alpha-D-glucofuranose” is 302.32 g/mol . The IUPAC name of the compound is [(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate .Physical And Chemical Properties Analysis

The compound has an optical activity of [α]25/D −37°, c = 1 in chloroform . Its melting point is 60-62 °C (lit.) .科学研究应用

Synthesis of Biologically Active Compounds

This compound serves as a precursor in the synthesis of various biologically active molecules. For instance, it can be used to prepare L-acovenose , a compound with potential therapeutic applications, and 6-deoxy-L-idose , which has significance in the development of antiviral medications .

Development of Carbanucleoside Enantiomers

Carbanucleosides are analogs of nucleosides and have important roles in antiviral and anticancer therapies3-O-Acetyl-1,2:5,6-DI-O-isopropylidene-alpha-D-glucofuranose is utilized to create enantiomerically pure carbanucleosides, which are essential for targeted pharmacological activity .

Creation of Vinyl Ether-Based Chiral Synthons

The compound is reacted with acetylene in the presence of superbase catalytic systems to produce vinyl ether-based chiral carbohydrate synthons. These synthons are valuable intermediates in the synthesis of complex organic molecules .

Glycopolymer Synthesis

It is used in the free-radical polymerization of sugar-based monomers to create glyco-copolymers. These polymers have applications in biotechnology, smart packaging, and biomedicine due to their biocompatible nature, biodegradability, and strong hydrophilic character .

Pharmaceutical Research and Development

The compound finds its primary utility within the research and development of diverse pharmacological substances, including antiviral and antitumor compounds. Its derivatives are compared with known drugs to evaluate their efficacy and potential as new therapeutic agents .

Molecular Structure Analysis

Researchers utilize 3-O-Acetyl-1,2:5,6-DI-O-isopropylidene-alpha-D-glucofuranose to study molecular structures, which is crucial for understanding the physical and chemical properties of new drug candidates .

Chemical Reagent in Research

As a chemical reagent, it is used in various research applications to understand chemical reactions, synthesize new compounds, and develop analytical methods .

Carbohydrate Chemistry Education

In academic settings, this compound is used to teach students about carbohydrate chemistry, including protection strategies, synthesis of derivatives, and the importance of carbohydrates in biological systems .

作用机制

Target of Action

It is known that this compound is a derivative of glucose , suggesting that it may interact with enzymes or receptors that process glucose in the body.

Mode of Action

It is known that the 3-oh group can be directly manipulated, and the 5,6-o-isopropylidene protection is selectively cleavable . This suggests that the compound may undergo transformations in the body, potentially leading to various biochemical effects.

Result of Action

It is known that oxidation and reduction of the 3-oh leads to an allofuranose derivative , which suggests that the compound may have a role in redox reactions in the body.

Action Environment

It is known that the compound has a melting point of 60-62 °c , suggesting that it may be stable under physiological conditions.

属性

IUPAC Name |

[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O7/c1-7(15)17-10-9(8-6-16-13(2,3)19-8)18-12-11(10)20-14(4,5)21-12/h8-12H,6H2,1-5H3/t8-,9-,10+,11-,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZKDRLZSJSWQPS-RMPHRYRLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(OC2C1OC(O2)(C)C)C3COC(O3)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H](O[C@H]2[C@@H]1OC(O2)(C)C)[C@H]3COC(O3)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-O-Acetyl-1,2:5,6-DI-O-isopropylidene-alpha-D-glucofuranose | |

CAS RN |

16713-80-7 |

Source

|

| Record name | α-D-Glucofuranose, 1,2:5,6-bis-O-(1-methylethylidene)-, 3-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16713-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-D-Glucofuranose, 1,2:5,6-bis-O-(1-methylethylidene)-, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016713807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B100604.png)

![4-(1H-Benzo[d]imidazol-2-yl)butan-2-one](/img/structure/B100614.png)